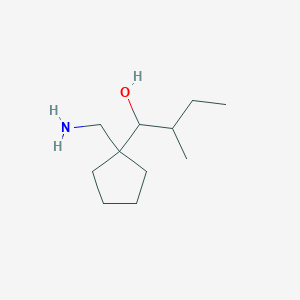
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO This compound features a cyclopentane ring substituted with an aminomethyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the Butanol Chain: The butanol chain can be attached through alkylation reactions, where the cyclopentane ring is reacted with a butanol derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopentylmethanol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(Aminomethyl)cyclohexylmethanol
Comparison: 1-(1-(Aminomethyl)cyclopentyl)-2-methylbutan-1-ol is unique due to its specific substitution pattern and the presence of both aminomethyl and butanol groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications compared to its analogs.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9(2)10(13)11(8-12)6-4-5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
RIAMYUMVIMCWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1(CCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


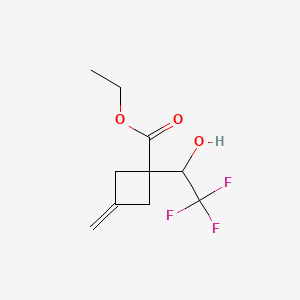
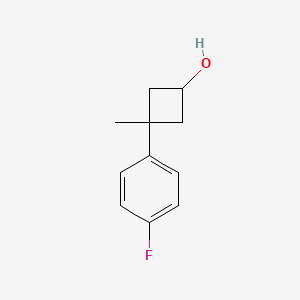
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
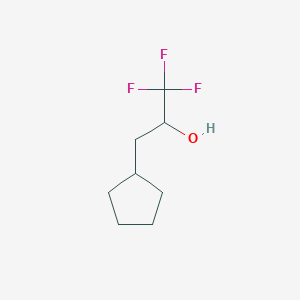
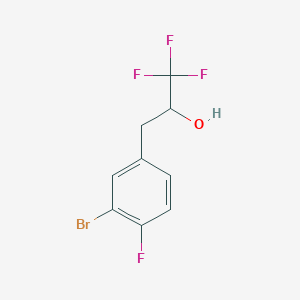


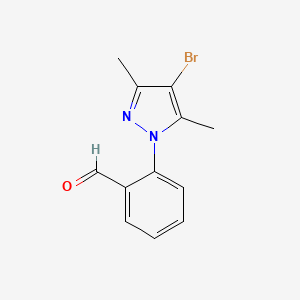
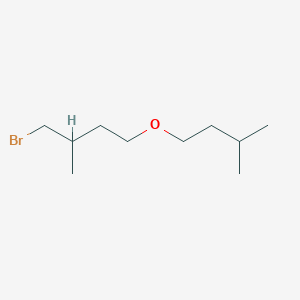

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
